6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxyphenol with formaldehyde to form 2-(2-methoxyphenoxy)methanol. This intermediate is then reacted with 3-methyl-1-benzofuran-2-carboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with thiocarbonyl diimidazole to yield the final triazolothiadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
- 6-[(2-Hydroxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(2-Chlorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and properties
Properties
Molecular Formula |
C20H16N4O3S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N4O3S/c1-12-13-7-3-4-8-14(13)27-18(12)19-21-22-20-24(19)23-17(28-20)11-26-16-10-6-5-9-15(16)25-2/h3-10H,11H2,1-2H3 |
InChI Key |
LZJHTRWTVYZIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5OC |
Origin of Product |
United States |
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